

An In-depth Technical Guide to 2-bromo-7-methoxy-9H-carbazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-bromo-7-methoxy-9H-carbazole**

Cat. No.: **B1278096**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **2-bromo-7-methoxy-9H-carbazole** (CAS No: 200878-50-8), a heterocyclic aromatic compound. It details the core physicochemical properties, outlines plausible experimental protocols for its synthesis and characterization, and discusses its primary applications as a key intermediate in materials science, particularly in the development of organic electronics. While this specific molecule is predominantly used in materials science, the broader biological significance of the carbazole scaffold is also briefly addressed. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using process diagrams.

Physicochemical Properties

2-bromo-7-methoxy-9H-carbazole is a solid, crystalline compound that appears as a white to light yellow powder.^[1] Its core structure consists of a tricyclic carbazole system, featuring a methoxy group and a bromine atom at positions 7 and 2, respectively. The bromine atom is a particularly useful functional group, serving as a reactive site for various cross-coupling reactions, which is essential for its role as a building block in the synthesis of more complex molecules.^[2]

Quantitative Data Summary

The known physical and chemical properties of **2-bromo-7-methoxy-9H-carbazole** are summarized in the table below. It is important to note that while some properties like melting

point have been experimentally determined, others such as the octanol-water partition coefficient (XlogP) are computationally predicted. Experimental data for properties like boiling point and pKa are not readily available in published literature, which is common for specialized chemical intermediates.

Property	Value	Source(s)
CAS Number	200878-50-8	[3]
Molecular Formula	C ₁₃ H ₁₀ BrNO	[3]
Molecular Weight	276.13 g/mol	[3]
Appearance	White to Light yellow powder/crystal	[1]
Melting Point	284 °C	[1]
Purity	>98.0% (by HPLC)	[3]
Predicted XlogP	4.0	
SMILES	COc1ccc2c(c1)[nH]c1cc(Br)ccc2	
InChI	InChI=1S/C13H10BrNO/c1-16-9-3-5-11-10-4-2-8(14)6-12(10)15-13(11)7-9/h2-7,15H,1H3	
InChIKey	AHKGUQOMPCEFCL-UHFFFAOYSA-N	

Experimental Protocols

While a specific, step-by-step published synthesis for **2-bromo-7-methoxy-9H-carbazole** is not widely documented, its structure lends itself to established synthetic strategies for carbazole ring formation. The Cadogan reductive cyclization is a prominent and powerful method for this purpose.[\[4\]](#)[\[5\]](#)

Representative Synthesis via Cadogan Reductive Cyclization

This protocol describes a plausible and widely used method for synthesizing substituted carbazoles from a 2-nitrobiphenyl precursor.

Reaction Principle: The Cadogan reaction involves the deoxygenation of a nitro group on a biphenyl system using a phosphite or phosphine reagent (e.g., triphenylphosphine or triethyl phosphite), which generates a nitrene intermediate that rapidly undergoes intramolecular insertion into a C-H bond to form the carbazole ring.[\[6\]](#)

Starting Material: The likely precursor for this synthesis would be 2-bromo-4'-methoxy-2'-nitrobiphenyl.

Reagents and Equipment:

- 2-bromo-4'-methoxy-2'-nitrobiphenyl
- Triphenylphosphine (PPh_3) or Triethyl phosphite ($\text{P}(\text{OEt})_3$) (typically 1.5 - 2.0 equivalents)
- High-boiling point solvent (e.g., 1,2-dichlorobenzene, o-xylene)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Inert atmosphere setup (Nitrogen or Argon)
- Standard glassware for workup and purification
- Silica gel for column chromatography

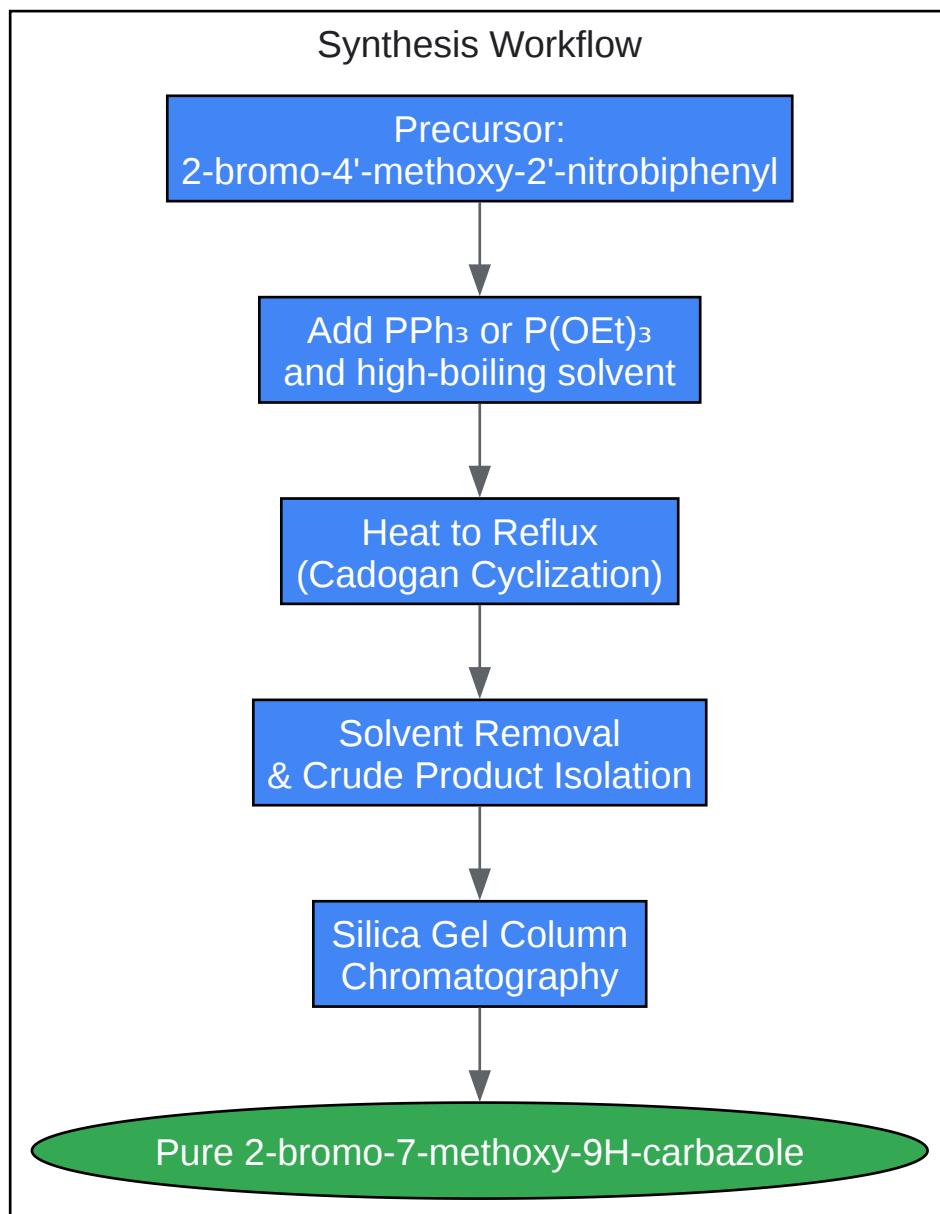
Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere, add the 2-bromo-4'-methoxy-2'-nitrobiphenyl precursor (1.0 eq).

- Reagent Addition: Add the solvent (e.g., o-xylene) followed by the reductive cyclization agent, such as triphenylphosphine (1.5 eq).
- Heating: Heat the reaction mixture to reflux (typically >150 °C) with vigorous stirring.^[6] Microwave-assisted protocols can significantly shorten the reaction time from hours to minutes.^[7]
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Remove the solvent under reduced pressure.
 - The crude residue will contain the desired carbazole product and triphenylphosphine oxide as a byproduct.
- Purification: Purify the crude product using silica gel column chromatography. A solvent system such as a hexane/ethyl acetate gradient is typically effective for separating the nonpolar carbazole product from the more polar phosphine oxide byproduct.
- Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield **2-bromo-7-methoxy-9H-carbazole** as a solid.

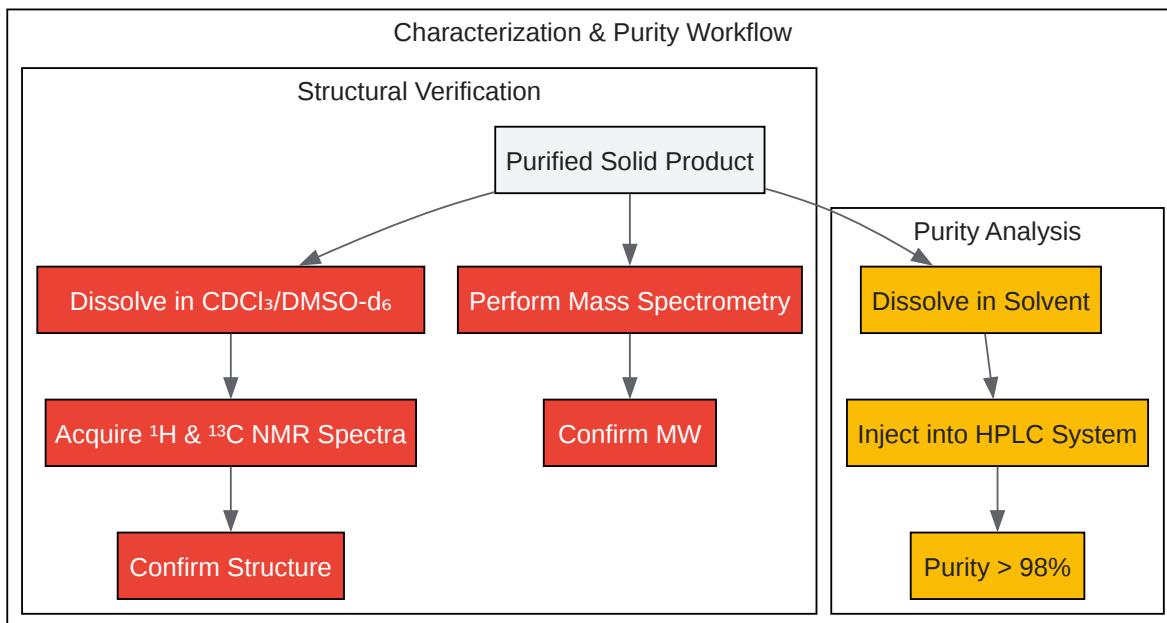
Product Characterization

The identity and purity of the synthesized **2-bromo-7-methoxy-9H-carbazole** would be confirmed using standard analytical techniques.^[8]


- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, which is typically expected to be $>98\%$.^[3] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common setup.^[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum would show

characteristic signals for the aromatic protons on the carbazole core, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the N-H proton (a broad singlet).

- Mass Spectrometry (MS): Provides confirmation of the molecular weight by identifying the molecular ion peak ($m/z = 276.13$).


Visualized Workflows (Graphviz)

The following diagrams illustrate the logical flow for the synthesis and subsequent characterization of **2-bromo-7-methoxy-9H-carbazole**.

[Click to download full resolution via product page](#)

Caption: A representative workflow for the synthesis of **2-bromo-7-methoxy-9H-carbazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of the final product.

Applications & Biological Context

Primary Application in Organic Electronics

The predominant application of **2-bromo-7-methoxy-9H-carbazole** is as a key intermediate or building block in the synthesis of materials for organic electronics.[10] Carbazole derivatives are highly valued in this field for their excellent thermal stability, high hole-transport mobility, and wide energy bandgaps.[2][11]

- **OLEDs (Organic Light-Emitting Diodes):** Carbazole-based molecules are frequently used to create host materials for phosphorescent emitters, hole-transporting layer (HTL) materials, and blue-emitting materials.[12][13] The methoxy group acts as an electron-donating group, while the bromine atom provides a reactive handle for Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to build more complex, conjugated systems with tailored optoelectronic properties.[2][10]

Biological Relevance of the Carbazole Scaffold

While **2-bromo-7-methoxy-9H-carbazole** itself is not primarily studied for direct biological activity, the carbazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs.[14] Carbazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective effects.[15][16]

The mechanisms of action are diverse and often involve interaction with key biological pathways:

- **Anticancer:** Some carbazole derivatives function by inhibiting critical signaling pathways involved in cancer cell growth and proliferation, such as the MAPK and PI3K/Akt/mTOR pathways.[15][16]
- **Neuroprotection:** Certain carbazoles have shown the ability to induce neurite outgrowth and protect neuronal cells, potentially through the activation of the PI3K/Akt signaling pathway. [17]
- **Anti-inflammatory:** Inhibition of the p38 MAPK signaling pathway has been identified as a mechanism for the anti-inflammatory effects of some carbazoles.[14]

It is plausible that **2-bromo-7-methoxy-9H-carbazole** could serve as a starting material for the synthesis of novel, biologically active molecules for drug discovery research.

Safety Information

Based on available safety data sheets, **2-bromo-7-methoxy-9H-carbazole** is classified with the following GHS hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-7-methoxy-9H-carbazole >98.0% (HPLC)(N) 1g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 2. nbinno.com [nbinno.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,7(3,6)-Diaryl(arylarnino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Non-Doped Deep-Blue OLEDs Based on Carbazole- π -Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-bromo-7-methoxy-9H-carbazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278096#physicochemical-properties-of-2-bromo-7-methoxy-9h-carbazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com